molecular formula C60H80N4O16Rh2S4 B575123 Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) CAS No. 183800-15-9

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)

Cat. No.: B575123
CAS No.: 183800-15-9
M. Wt: 1447.4 g/mol
InChI Key: HVKPLPQGLBYKLH-UHFFFAOYSA-J
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) involves the reaction of dirhodium(II) acetate with 1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate ligands. The reaction typically occurs in an organic solvent such as chloroform or dichloromethane under inert atmosphere conditions to prevent oxidation . The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and inert atmosphere conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) species, while reduction reactions may produce rhodium(I) species. Substitution reactions result in the formation of new rhodium complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

  • Tetrakis[1-[(4-methylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
  • Tetrakis[1-[(4-ethylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)
  • Tetrakis[1-[(4-isopropylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)

Uniqueness

Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II) is unique due to the presence of the bulky tert-butyl groups on the phenyl rings. These groups provide steric hindrance, which can influence the compound’s reactivity and selectivity in catalytic processes. Additionally, the specific configuration of the pyrrolidinecarboxylate ligands contributes to the compound’s distinct chemical properties and applications .

Properties

CAS No.

183800-15-9

Molecular Formula

C60H80N4O16Rh2S4

Molecular Weight

1447.4 g/mol

IUPAC Name

1-(4-tert-butylphenyl)sulfonylpyrrolidine-2-carboxylate;rhodium(2+)

InChI

InChI=1S/4C15H21NO4S.2Rh/c4*1-15(2,3)11-6-8-12(9-7-11)21(19,20)16-10-4-5-13(16)14(17)18;;/h4*6-9,13H,4-5,10H2,1-3H3,(H,17,18);;/q;;;;2*+2/p-4

InChI Key

HVKPLPQGLBYKLH-UHFFFAOYSA-J

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O.[Rh].[Rh]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)[O-].[Rh+2].[Rh+2]

Synonyms

TETRAKIS(1-((4-TERT-BUTYLPHENYLSULFONYL&

Origin of Product

United States

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